molecular formula C14H18N2O6 B15172451 L-Alanyl-O-(4-methoxybenzoyl)-L-serine CAS No. 921934-44-3

L-Alanyl-O-(4-methoxybenzoyl)-L-serine

Cat. No.: B15172451
CAS No.: 921934-44-3
M. Wt: 310.30 g/mol
InChI Key: RJPGFIZTUDICMO-KWQFWETISA-N
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Description

L-Alanyl-O-(4-methoxybenzoyl)-L-serine: is a synthetic dipeptide compound It consists of an L-alanine residue linked to an L-serine residue, with the serine hydroxyl group esterified with 4-methoxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-(4-methoxybenzoyl)-L-serine typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of L-alanine and L-serine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Coupling Reaction: The protected L-alanine is coupled with the protected L-serine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: The hydroxyl group of the serine residue is esterified with 4-methoxybenzoic acid using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-(4-methoxybenzoyl)-L-serine can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine, L-serine, and 4-methoxybenzoic acid.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed

    Hydrolysis: L-alanine, L-serine, and 4-methoxybenzoic acid.

    Oxidation: L-Alanyl-O-(4-hydroxybenzoyl)-L-serine.

    Substitution: L-Alanyl-O-(4-substituted-benzoyl)-L-serine.

Scientific Research Applications

L-Alanyl-O-(4-methoxybenzoyl)-L-serine has several scientific research applications:

    Medicinal Chemistry: It is used as a model compound for studying peptide-based drug design and delivery.

    Biochemistry: It serves as a substrate for enzyme assays and studies on peptide bond formation and hydrolysis.

    Industrial Applications: It is used in the synthesis of peptide-based materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of L-Alanyl-O-(4-methoxybenzoyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components (L-alanine, L-serine, and 4-methoxybenzoic acid) that can interact with various biological pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

L-Alanyl-O-(4-methoxybenzoyl)-L-serine can be compared with other similar compounds, such as:

    L-Alanyl-L-serine: Lacks the 4-methoxybenzoyl group, making it less hydrophobic and potentially less bioactive.

    L-Alanyl-O-(4-hydroxybenzoyl)-L-serine: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions with biological targets.

    L-Alanyl-O-(4-chlorobenzoyl)-L-serine: Contains a chlorine atom instead of a methoxy group, which may enhance its stability and resistance to hydrolysis.

This compound is unique due to the presence of the methoxy group, which can influence its chemical properties and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

921934-44-3

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxybenzoyl)oxypropanoic acid

InChI

InChI=1S/C14H18N2O6/c1-8(15)12(17)16-11(13(18)19)7-22-14(20)9-3-5-10(21-2)6-4-9/h3-6,8,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t8-,11-/m0/s1

InChI Key

RJPGFIZTUDICMO-KWQFWETISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)OC)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)OC)C(=O)O)N

Origin of Product

United States

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